Ring Strain and Conformational Rigidity
The azetidine ring in the target compound introduces approximately 26.3 kcal/mol of ring strain, enforcing a puckered conformation with bond angles near 90° and restricting the number of accessible low-energy conformers. In contrast, the piperidine analog (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine, CAS 1820664-93-4) is essentially strain-free and adopts multiple chair conformations with bond angles around 109.5°, increasing conformational entropy upon target binding . This difference directly impacts the entropic penalty of binding and the three-dimensional presentation of the sulfonyl-triazole pharmacophore.
Piperidine: ~0 kcal/mol, ~109.5°
| Evidence Dimension | Ring strain energy and conformational flexibility |
|---|---|
| Target Compound Data | Azetidine ring: ~26.3 kcal/mol strain energy; ~90° endocyclic bond angles; restricted pseudorotation |
| Comparator Or Baseline | Piperidine analog (CAS 1820664-93-4): ~0 kcal/mol strain energy; ~109.5° bond angles; multiple chair conformers |
| Quantified Difference | Δ strain energy ≈ 26.3 kcal/mol; bond angle difference ≈ 19.5° |
| Conditions | Computed/experimental gas-phase ring strain values from literature on parent heterocycles; piperidine analog identified via Fluorochem catalog (CAS 1820664-93-4) |
Why This Matters
The azetidine scaffold imposes a rigid, three-dimensional exit vector that can be exploited to achieve shape complementarity in target binding pockets, whereas the flexible piperidine analog may incur a larger entropic penalty and reduced selectivity.
- [1] Dua, R. K., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 525–547. View Source
